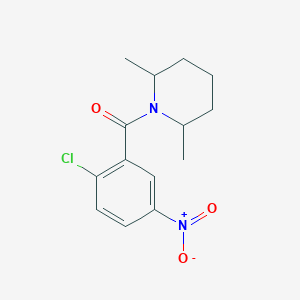

![molecular formula C14H11BrN2 B2858593 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 419557-37-2](/img/structure/B2858593.png)

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Bromophenyl)pyridine” is a chemical compound with the molecular formula C11H8BrN . It has a molecular weight of 234.1 .

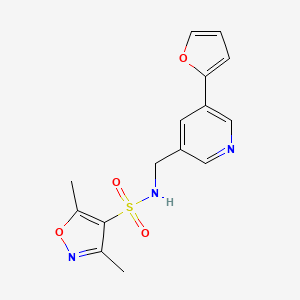

Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)pyridine” consists of a pyridine ring attached to a bromophenyl group .

Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)pyridine” has a molecular weight of 234.1 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability are not available .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- Ionic Liquid Promoted Synthesis : Research has shown that 3-aminoimidazo[1,2-a]pyridines, closely related to the compound , can be synthesized in the presence of ionic liquids like 1-butyl-3-methylimidazolium bromide [bmim]Br. This method provides good to excellent yields and allows for simple reaction workup and reuse of the ionic liquid (Shaabani, Soleimani & Maleki, 2006).

Therapeutic Research

- Breast Cancer Chemotherapy : Selenylated imidazo[1,2-a]pyridines have been explored for their activity against breast cancer cells. Compounds such as IP-Se-05 and IP-Se-06 showed high cytotoxicity and induced cell death by apoptosis, highlighting their potential as antiproliferative agents in breast cancer treatment (Almeida et al., 2018).

Fluorescent Properties

- Fluorescence Emission Studies : Studies on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, similar to the compound , have demonstrated their utility as organic fluorophores. These compounds exhibit light emission in various solvents and could be employed as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Catalysis and Reactions

- Amination Synthesis : Pyrido[1,2-a]benzimidazoles, which are structurally related to the compound, have been synthesized using a direct copper-catalyzed amination process. This method is significant for its application in medicinal and materials chemistry (Masters et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins or enzymes, thereby altering cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Similar compounds have been shown to exert a range of effects at the molecular and cellular levels, including alterations in protein function, changes in gene expression, and disruption of cellular processes .

Action Environment

The action, efficacy, and stability of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQJANVHBUJRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2858513.png)

![2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858515.png)

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)

![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2858523.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)

![N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2858528.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2858529.png)